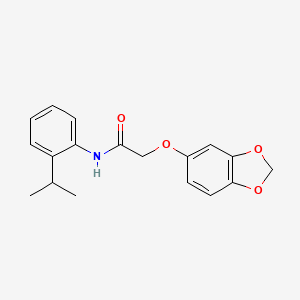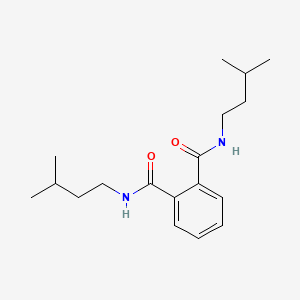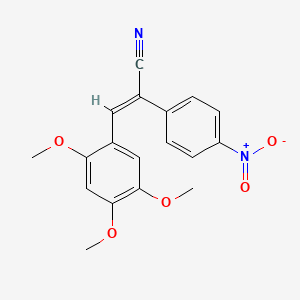
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide, also known as IBX or o-iodoxybenzoic acid, is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. IBX is a white crystalline solid that is soluble in many organic solvents and is widely used in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide involves the formation of an intermediate iodoxybenzoic acid (IBA) radical. This intermediate then reacts with the substrate to form the corresponding oxidized product. The IBA radical is regenerated by the reaction of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide with the oxidized product.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been shown to induce apoptosis in various cancer cell lines. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in laboratory experiments include its high reactivity, selectivity, and ease of handling. However, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a strong oxidizing agent and should be handled with care. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. One area of research could focus on the development of new synthetic methodologies using 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide. Another area of research could focus on the use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in the synthesis of new pharmaceuticals and natural products. Moreover, the potential use of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and in the development of new materials could also be explored.
Conclusion:
In conclusion, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide is a versatile oxidizing agent that has gained significant attention in the scientific community due to its unique properties. 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been shown to have potent antitumor activity and has been used in the synthesis of various pharmaceuticals and natural products. The potential applications of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide in catalytic reactions and the development of new materials make it an exciting area of research for the future.
Métodos De Síntesis
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide can be synthesized through the oxidation of o-iodoanisole using tert-butyl hydroperoxide and catalytic amounts of trifluoroacetic acid. The reaction proceeds smoothly and provides high yields of 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been extensively used in various organic transformations, including the oxidation of alcohols, alkenes, and sulfides. It has also been used as a reagent in the synthesis of various natural products and pharmaceuticals. Moreover, 2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide has been used in the synthesis of various heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12(2)14-5-3-4-6-15(14)19-18(20)10-21-13-7-8-16-17(9-13)23-11-22-16/h3-9,12H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNIOMIIWWGJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-isopropylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)

![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)



![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)